molecular formula C9H5FN2O2S B1444220 4-(3-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid CAS No. 1495844-95-5

4-(3-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid

Cat. No. B1444220
M. Wt: 224.21 g/mol
InChI Key: YMTLZROHKLQEDL-UHFFFAOYSA-N
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Description

The compound is a derivative of fluorophenyl compounds, which are often used in the synthesis of various pharmaceuticals . Fluorophenyl groups are known for their ability to form stable carbon-fluorine bonds, which can enhance the metabolic stability and bioavailability of pharmaceutical compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, fluorophenyl compounds are often synthesized through various coupling reactions . For instance, Suzuki-Miyaura cross-coupling reactions are commonly used to couple boronic acids with organic halides .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 3-(4-Fluorophenyl)propanoic acid, consists of a fluorophenyl group attached to a propanoic acid group . The presence of the fluorine atom can significantly influence the compound’s chemical properties due to its high electronegativity .


Chemical Reactions Analysis

Fluorophenyl compounds can participate in various chemical reactions. For example, they can undergo coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .


Physical And Chemical Properties Analysis

Fluorophenyl compounds generally have good stability and bioavailability due to the strong carbon-fluorine bonds. They also tend to have low toxicity and good tissue penetration .

Scientific Research Applications

Antimicrobial and Antifungal Activity

  • Summary of the Application: This compound has been used in the synthesis of new Schiff bases, which are known for their antimicrobial and antifungal properties .
  • Methods of Application: The compound was reacted with corresponding benzaldehydes with various substituents at position 4 to obtain new derivatives . The antibacterial and antifungal activities of all synthesized compounds were tested .
  • Results or Outcomes: Several new substances have shown moderate antifungal activity against Candida spp. The highest activity directed against C. albicans was shown by compound RO4, with a 4-methoxyphenyl moiety and an MIC value of 62.5 µg/mL .

Synthesis of Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls

  • Summary of the Application: 3-Fluorophenylboronic acid has been used to synthesize novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
  • Methods of Application: This is achieved through palladium-catalyzed cross-couplings .
  • Results or Outcomes: The exact results or outcomes are not specified in the source .

Rhodium-Catalyzed Asymmetric Addition Reactions

  • Summary of the Application: 3-Chloro-4-fluorophenylboronic acid is used as a reactant for Rhodium-catalyzed asymmetric addition reactions .
  • Methods of Application: The exact methods of application are not specified in the source .
  • Results or Outcomes: The exact results or outcomes are not specified in the source .

Synthesis of Fluorobiphenylcyclohexenes and Difluoroterphenyls

  • Summary of the Application: 3-Fluorophenylboronic acid has been used to synthesize novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
  • Methods of Application: This is achieved through palladium-catalyzed cross-couplings .
  • Results or Outcomes: The exact results or outcomes are not specified in the source .

Rhodium-Catalyzed Asymmetric Addition Reactions

  • Summary of the Application: 3-Chloro-4-fluorophenylboronic acid is used as a reactant for Rhodium-catalyzed asymmetric addition reactions .

Safety And Hazards

Safety data sheets for similar compounds suggest that they may be harmful if swallowed, cause skin irritation, and may cause respiratory irritation . It’s always important to handle chemical compounds with appropriate safety measures.

Future Directions

The use of fluorophenyl groups in pharmaceuticals is a promising area of research due to their beneficial properties. Future research may focus on developing new synthesis methods and exploring the biological activity of these compounds .

properties

IUPAC Name

4-(3-fluorophenyl)thiadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O2S/c10-6-3-1-2-5(4-6)7-8(9(13)14)15-12-11-7/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTLZROHKLQEDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(SN=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
Reactant of Route 2
4-(3-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
Reactant of Route 3
4-(3-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
Reactant of Route 4
4-(3-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-(3-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
Reactant of Route 6
4-(3-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid

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